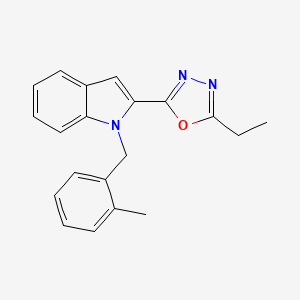

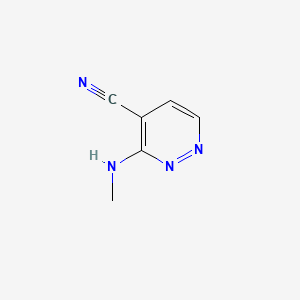

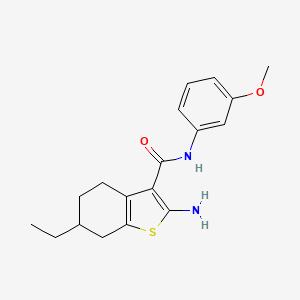

2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to our compound of interest involves oxidative cyclization of N'-benzylidene-(1H-indol-3-yl)alkane hydrazides using di(acetoxy)iodobenzene, derived from simple indole-3-carboxylic acids (Rapolu et al., 2013). Another approach includes the transformation of 4-(1H-indol-3-yl)butanoic acid through several steps to achieve novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides (Nazir et al., 2018).

Molecular Structure Analysis

Structural elucidation of these compounds typically involves various spectroscopic methods. For instance, the structure of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives was determined by IR, 1H NMR, and HRMS spectra, with spatial structure confirmed by X-ray diffraction analysis (Jiang et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of these molecules includes their participation in various reactions to produce new derivatives with potential biological activities. For example, catalytic hydrogenation of 5-substituted 3-(2-aminobenzyl)-1,2,4-oxadiazoles gives 2-(acylamino)indoles, which upon acid treatment lead to novel heterocyclic ring systems (Bata et al., 1993).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of these compounds are crucial for their practical applications. While specific physical properties of "2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole" are not detailed in the available literature, studies on related compounds provide valuable insights into the behavior of similar molecular structures under various conditions.

Chemical Properties Analysis

The chemical properties of these molecules, including their reactivity, interaction with biological targets, and potential as therapeutic agents, are of significant interest. The antimicrobial and anticancer activities of some novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives highlight the potential of these compounds in drug discovery (Rehman et al., 2018).

科学的研究の応用

Therapeutic Applications and Biological Interactions

1. Therapeutic Potential of 1,3,4-Oxadiazole Derivatives 1,3,4-Oxadiazole derivatives exhibit a broad range of bioactivities due to their ability to bind effectively with different enzymes and receptors in biological systems. They are utilized in medicinal chemistry for various ailments, including anticancer, antifungal, antibacterial, and anti-inflammatory treatments, among others. Their structural feature, especially the presence of the 1,3,4-oxadiazole ring, plays a crucial role in their therapeutic potency and binding interactions (Verma et al., 2019).

2. Heterocyclic Compounds in Drug Development The 1,3,4-oxadiazole nucleus is significant in drug development due to its diverse pharmacological properties. These compounds, with their rich synthetic history, have been emphasized for their potential in biologically oriented drug synthesis (BIODS). They are known for their pronounced antitumor, antifungal, and antibacterial activities, among others, making them valuable in the field of medical chemistry (Karpenko et al., 2020).

3. Oxadiazole-Based Indole Derivatives in Cardiovascular Research Indole derivatives incorporating oxadiazole, among other moieties, have been screened for cardiovascular activity. The study of these compounds provides insights into their potential mechanisms, such as effects on blood pressure and heart rate, suggesting their significance in cardiovascular research (Singh et al., 2014).

4. Metal-Ion Sensing and Synthetic Routes of 1,3,4-Oxadiazoles 1,3,4-Oxadiazole scaffolds are noted for their wide applications beyond pharmacology, including in material science and organic electronics. Their structural properties, such as photoluminescence and thermal stability, make them suitable for metal-ion sensing applications, highlighting their versatility in various scientific fields (Sharma et al., 2022).

特性

IUPAC Name |

2-ethyl-5-[1-[(2-methylphenyl)methyl]indol-2-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-3-19-21-22-20(24-19)18-12-15-9-6-7-11-17(15)23(18)13-16-10-5-4-8-14(16)2/h4-12H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKJNTPCELBBEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-methylphenyl)methyl]-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)

![Ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2489967.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)

![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)

![N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489982.png)